Regiochemical Substitution Pattern Differentiation for Synthetic Intermediate Selection
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene possesses a unique 1-methoxy-2-methyl-4-bromoethyl substitution pattern (C10H13BrO, MW 229.11) . In contrast, the commercially available analog 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0) has the formula C9H11BrO and molecular weight 215.09, lacking the ortho-methyl substituent [1]. This structural difference is expected to influence regioselectivity in electrophilic aromatic substitution and cross-coupling reactions, though direct comparative kinetic or yield data are not publicly available for these specific compounds in head-to-head studies. Class-level inference from similar bromoethyl aromatic systems suggests that the presence of an ortho-methyl group adjacent to the methoxy substituent may alter reaction rates and product distributions due to steric hindrance and electronic effects [2].
| Evidence Dimension | Regiochemical Substitution Pattern / Molecular Weight |
|---|---|
| Target Compound Data | 1-methoxy-2-methyl-4-bromoethyl; C10H13BrO; MW 229.11 g/mol |
| Comparator Or Baseline | 1-(2-bromoethyl)-4-methoxybenzene; C9H11BrO; MW 215.09 g/mol |
| Quantified Difference | Additional methyl group (+14 Da); distinct substitution pattern |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The specific 1-methoxy-2-methyl substitution pattern is non-interchangeable with simpler 4-methoxy or 2-methoxy analogs, as the ortho-methyl group introduces steric and electronic effects that can alter regiochemical outcomes in downstream reactions, making this compound essential for synthetic routes that require this precise architecture.
- [1] CIRS Group. 4-(2-Bromoethyl)anisole CAS 14425-64-0. https://hgt.cirs-group.com View Source
- [2] Kuujia. 1-(2-Bromoethyl)-2-methoxy-3-methylbenzene (CAS 386748-48-7) Technical Overview. https://www.kuujia.com View Source
